Scaffold-Dependent Potency: Kirrothricin-Type vs. Kirromycin-Type Against CRAB
The linear 'open' ethylene glycol scaffold of Kirrothricin-type compounds provides a substantial advantage over the tetrahydrofuran ring-containing kirromycin-type scaffold for activity against carbapenem-resistant Acinetobacter baumannii (CRAB) [1]. A direct comparison shows that a kirrothricin-type analogue (compound 5) exhibits an MIC of 0.4 μg/mL, while a kirromycin-type analogue (compound 1) is inactive at concentrations up to 50 μg/mL [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.4 μg/mL (Kirrothricin-type analogue, compound 5) |
| Comparator Or Baseline | >50 μg/mL (Kirromycin-type analogue, compound 1) |
| Quantified Difference | >125-fold difference in potency |
| Conditions | In vitro MIC assay against carbapenem-resistant Acinetobacter baumannii (CRAB) |
Why This Matters
This >125-fold difference in potency is a critical selection criterion for researchers specifically targeting CRAB, a high-priority pathogen with limited treatment options.
- [1] Zhang Y, Shan J, Liu J, et al. Discovery of elfamycin-class inhibitors combating carbapenem-resistant Acinetobacter baumannii from the Antarctic-derived Streptomyces sp. A3-7. Bioorg Chem. 2026;172:109606. View Source
